N-(4-Chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group attached to a dioxocyclohexane carboxamide backbone, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide typically involves the reaction of 4-chloroaniline with cyclohexane-1,3,5-trione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide: shares similarities with other chlorophenyl derivatives and dioxocyclohexane compounds.
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another compound with a chlorophenyl group, used in different applications.
Uniqueness
Properties
CAS No. |
35735-58-1 |
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Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,6-dioxocyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H12ClNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h4-7,12H,1-3H2,(H,15,18) |
InChI Key |
BUIOKKPIFCRWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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